molecular formula C6H4Cl2NNaO3S B1593044 2,5-Dichlorosulfanilic Acid Sodium Salt CAS No. 41295-98-1

2,5-Dichlorosulfanilic Acid Sodium Salt

Cat. No. B1593044
CAS RN: 41295-98-1
M. Wt: 264.06 g/mol
InChI Key: MOJYHTGMAPQZMC-UHFFFAOYSA-M
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Description

2,5-Dichlorosulfanilic Acid Sodium Salt is also known by various synonyms, including sodium 2,5-dichlorosulphanilate . Its chemical formula is C6H4Cl2NNaO3S . This compound is an ionic substance with a 1:1 ratio of sodium and chloride ions. It is commonly used as a source of electrolytes and water in various applications.


Synthesis Analysis

The synthesis of 2,5-Dichlorosulfanilic Acid Sodium Salt involves the reaction of 2,5-dichloroaniline with sulfuric acid followed by neutralization with sodium hydroxide . The resulting compound is the sodium salt of 2,5-dichlorosulfanilic acid .


Molecular Structure Analysis

The molecular formula of 2,5-Dichlorosulfanilic Acid Sodium Salt is C6H5Cl2NO3S , with a molecular weight of 242.08 g/mol . Its structure consists of a benzene ring with two chlorine atoms and a sulfonic acid group attached to it.

Scientific Research Applications

Chloride Ions in Azo Dye Degradation

  • Study Focus: Investigation on the effects of chloride ion on the degradation of Acid Orange 7 in advanced oxidation processes reveals dual effects—both inhibitory and accelerating—on dye degradation. Chloride ions have shown to significantly enhance dye decoloration at high concentrations, despite inhibiting dye mineralization. This research highlights the formation of chlorinated aromatic compounds as byproducts, providing insights into the implications for detoxifying chloride-rich azo dye wastewater (Ruixia Yuan et al., 2011).

Paper Chromatography of Sodium Salts of Organic Acids

  • Study Focus: The utilization of chloranilic acid in the paper chromatography of sodium salts of organic acids demonstrates high sensitivity and efficiency. This method helps in avoiding issues like "tailing" of spots and loss by volatilization, making it a valuable technique for analyzing sodium salts of organic acids (H. Barreto & R. Barreto, 1961).

Sodium Thiosulfate in Dental Applications

  • Study Focus: Research on sodium thiosulfate for restoring adhesion to dentin treated with sodium hypochlorite and EDTA indicates its potential to significantly increase bond strength for adhesive restorations following endodontic treatment. This underscores sodium thiosulfate's utility in dental procedures (Ana Carolina Pimentel Corrêa et al., 2016).

Development and Optimization of Drug Release Methods

  • Study Focus: The application of experimental design methodology in optimizing drug release methods for diclofenac sodium (a model drug) highlights the importance of optimizing physicochemical parameters for effective drug delivery. This study illustrates how structured experimentation can enhance drug release profiles, offering insights into broader pharmaceutical applications (M. Kincl et al., 2005).

Controlled Release Formulations for Environmental Safety

  • Study Focus: The study on positive-charge functionalized mesoporous silica nanoparticles for controlled release of 2,4-dichlorophenoxy acetic acid sodium salt demonstrates how such nanoformulations can reduce environmental impact by decreasing soil leaching. This research provides a pathway for developing safer agrochemical delivery systems (Lidong Cao et al., 2017).

Safety And Hazards

  • Safety Data Sheet : MSDS .

properties

IUPAC Name

sodium;4-amino-2,5-dichlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO3S.Na/c7-3-2-6(13(10,11)12)4(8)1-5(3)9;/h1-2H,9H2,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJYHTGMAPQZMC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)[O-])Cl)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068296
Record name Benzenesulfonic acid, 4-amino-2,5-dichloro-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorosulfanilic Acid Sodium Salt

CAS RN

41295-98-1
Record name Benzenesulfonic acid, 4-amino-2,5-dichloro-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041295981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-amino-2,5-dichloro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 4-amino-2,5-dichloro-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2,5-dichlorosulphanilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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